molecular formula C9H13NO5 B6222728 4-[(5-oxooxolan-2-yl)formamido]butanoic acid CAS No. 2770359-15-2

4-[(5-oxooxolan-2-yl)formamido]butanoic acid

Cat. No.: B6222728
CAS No.: 2770359-15-2
M. Wt: 215.20 g/mol
InChI Key: ZGDMRQNIDFVWPA-UHFFFAOYSA-N
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Description

4-[(5-oxooxolan-2-yl)formamido]butanoic acid is a chemical compound with the molecular formula C9H13NO5 and a molecular weight of 215.2032 g/mol This compound is characterized by the presence of a butanoic acid moiety linked to a formamido group, which is further connected to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-oxooxolan-2-yl)formamido]butanoic acid typically involves the reaction of oxolan derivatives with formamido compounds under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[(5-oxooxolan-2-yl)formamido]butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-[(5-oxooxolan-2-yl)formamido]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-oxooxolan-2-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(5-oxooxolan-2-yl)formamido]butanoic acid include other oxolan derivatives and formamido-substituted acids. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-oxooxolan-2-yl)formamido]butanoic acid involves the reaction of butanoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 5-hydroxymethylfurfural to form the intermediate 4-(5-oxooxolan-2-yl)butanoic acid chloride. The final step involves the reaction of this intermediate with formamide to form the desired product.", "Starting Materials": [ "Butanoic acid", "Oxalyl chloride", "5-hydroxymethylfurfural", "Formamide" ], "Reaction": [ "Step 1: Butanoic acid is reacted with oxalyl chloride in the presence of a catalyst such as DMF to form butanoyl chloride.", "Step 2: 5-hydroxymethylfurfural is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate 4-(5-oxooxolan-2-yl)butanoic acid chloride.", "Step 3: Formamide is added to the reaction mixture and stirred at room temperature for several hours to form the desired product, 4-[(5-oxooxolan-2-yl)formamido]butanoic acid." ] }

CAS No.

2770359-15-2

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

4-[(5-oxooxolane-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H13NO5/c11-7(12)2-1-5-10-9(14)6-3-4-8(13)15-6/h6H,1-5H2,(H,10,14)(H,11,12)

InChI Key

ZGDMRQNIDFVWPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)NCCCC(=O)O

Purity

95

Origin of Product

United States

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